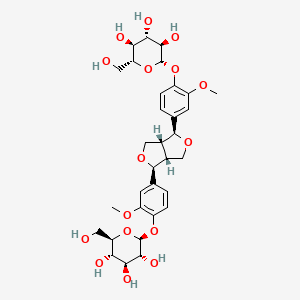

Pinoresinol diglucoside

Vue d'ensemble

Description

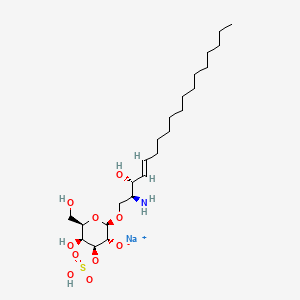

Le diglucoside de pinorésinol est un composé de lignane glycoside, plus précisément connu sous le nom de (+)-1-pinorésinol 4,4′-di-O-β-D-glucopyranoside. Ce composé se trouve naturellement dans diverses plantes, y compris l’écorce d’Eucommia ulmoides, une plante médicinale traditionnelle chinoise. Le diglucoside de pinorésinol est connu pour ses multiples activités pharmacologiques, telles que ses propriétés antihypertensives, anti-inflammatoires, antioxydantes et anticancéreuses .

Applications De Recherche Scientifique

Mécanisme D'action

Le diglucoside de pinorésinol exerce ses effets par le biais de diverses cibles moléculaires et voies :

Voie de signalisation Wnt/β-caténine : Il active cette voie pour protéger les ostéoblastes et favoriser la formation osseuse.

Voie de signalisation phosphatidylinositol-3-kinase/protéine kinase B : Cette voie est impliquée dans l’amélioration de la différenciation ostéogénique et le soulagement de l’ostéoporose.

Voies TLR4/NF-κB et Nrf2/HO-1 : Ces voies sont impliquées dans l’atténuation de la neuro-inflammation, de l’apoptose neuronale et du stress oxydatif.

Analyse Biochimique

Biochemical Properties

PDG interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit α-glucosidase, an enzyme that catalyzes the conversion of carbohydrates to glucose in the small intestine . This suggests that PDG could potentially be used as an antidiabetic agent .

Cellular Effects

PDG has been shown to have various effects on cells and cellular processes. For example, it has been found to exhibit concentration-dependent vasorelaxation effects on isolated phenylephrine-induced aortic rings . Additionally, it has been shown to promote osteogenic differentiation of human bone marrow mesenchymal stem cells and MC3T3-E1 cells, suggesting a protective role in osteoporosis .

Molecular Mechanism

The molecular mechanism of PDG involves binding interactions with biomolecules and changes in gene expression. For instance, PDG has been found to bind to plasma proteins, with an average binding rate in human plasma of 45.21%

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PDG can change over time. For example, it has been found that PDG has a low metabolic rate, with a half-life in human liver microsomes of 1004.8 minutes . This suggests that PDG is relatively stable and may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of PDG can vary with different dosages in animal models. For instance, pharmacokinetic studies have indicated that PDG might be eliminated less quickly than pinoresinol from rat plasma

Metabolic Pathways

PDG is involved in various metabolic pathways. For example, it is produced through the phenylpropanoid pathway in plants . It interacts with enzymes such as UDP-glycosyltransferases, which are key enzymes involved in the biosynthesis of PDG .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le diglucoside de pinorésinol peut être synthétisé par des méthodes de bioconversion utilisant des champignons endophytes comme Phomopsis sp. XP-8. Le processus implique la culture du champignon dans un milieu contenant des substrats tels que la phénylalanine, la tyrosine, la leucine, l’acide cinnamique et l’acide p-coumarique. L’ajout de glucose est crucial pour la production de diglucoside de pinorésinol .

Méthodes de production industrielle : La production industrielle de diglucoside de pinorésinol peut être améliorée par la co-culture avec des spores d’Alternaria sp. MG1 produisant du resvératrol et l’ajout d’écorce de Tu-chung au milieu. Le traitement par ultrasons et l’ajout d’éthanol et de butyrate de sodium ont également été explorés pour améliorer le rendement .

Analyse Des Réactions Chimiques

Types de réactions : Le diglucoside de pinorésinol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la glycosylation.

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le (+)-pinorésinol et le (-)-pinorésinol énantiomériquement purs .

Comparaison Avec Des Composés Similaires

Le diglucoside de pinorésinol est comparé à d’autres glycosides de lignane tels que le monoglucoside de pinorésinol et le pinorésinol :

Monoglucoside de pinorésinol : Ce composé est moins soluble et stable dans les solutions aqueuses que le diglucoside de pinorésinol.

Composés similaires :

- Monoglucoside de pinorésinol

- Pinorésinol

- Sécoisolaricirésinol

- Laricirésinol

Le diglucoside de pinorésinol se distingue par sa solubilité, sa stabilité et son large éventail d’activités pharmacologiques accrues, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSJQWDXAYNLNS-FUPWJLLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213522 | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63902-38-5 | |

| Record name | Pinoresinol diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1678314.png)

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)